2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
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Overview
Description
“2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide” is a chemical compound with the CAS Number: 381165-95-3 . It has a molecular weight of 279.73 . It is a powder at room temperature .
Molecular Structure Analysis
The non-H atoms of the title molecule, C (14)H (16)N (4)OS, are coplanar, with an r.m.s. deviation of 0.039 Å . The dihedral angle between the two aromatic rings is 2.4 (2)° . An intra-molecular C-H⋯O hydrogen bond is observed . The molecules exist as N-H⋯N hydrogen-bonded centrosymmetric dimers .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 279.73 .Scientific Research Applications
Chemical Synthesis and Derivative Creation
- Research focuses on synthesizing novel derivatives and complexes involving compounds similar to 2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide. These derivatives are explored for various properties including anti-inflammatory, antimicrobial, and antitumor activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity in a study by Sunder and Maleraju (2013) (Sunder & Maleraju, 2013).
Biological Activities and Medicinal Chemistry
- A range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, have been observed in studies involving compounds structurally related to this compound. For example, certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and tested for their in vitro cytotoxic activity on various cancer cell lines. One compound demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines, marking a significant stride in antitumor research (Al-Sanea et al., 2020).
Material Science and Coordination Chemistry
- Studies also delve into the formation of coordination complexes with compounds structurally similar to this compound. The effect of hydrogen bonding on the self-assembly process and the antioxidant activity of these complexes have been a subject of investigation. For instance, novel Co(II) and Cu(II) coordination complexes were constructed, and their antioxidant activities were determined in vitro, showing significant results (Chkirate et al., 2019).
Safety and Hazards
The safety information for “2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-chloro-N-[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-7-4-8(2)15-12(14-7)18-10(5-9(3)17-18)16-11(19)6-13/h4-5H,6H2,1-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECGHQWJFSBDHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)NC(=O)CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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